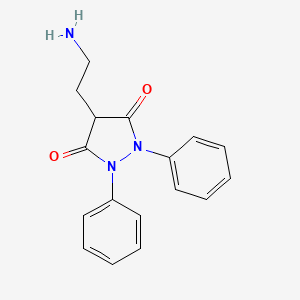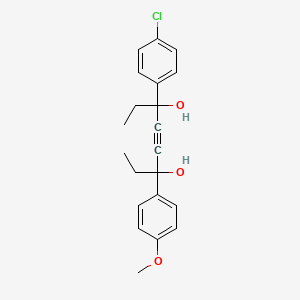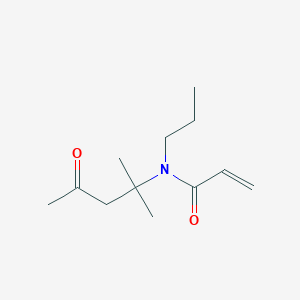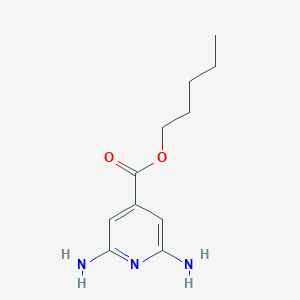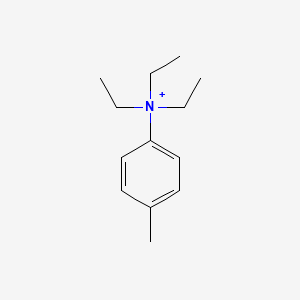![molecular formula C18H13NO4 B14336003 2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid CAS No. 95731-13-8](/img/structure/B14336003.png)
2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-2-naphthamido)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzoic acid moiety through an amide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-naphthamido)benzoic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction. This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide . The resulting product is then subjected to further reactions to introduce the amide linkage and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-2-naphthamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-Hydroxy-2-naphthamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-2-naphthamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide linkage play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
2-(3-Hydroxy-2-naphthamido)benzoic acid can be compared with other hydroxybenzoic acids and naphthoic acids:
3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the amide linkage, making it less versatile in certain applications.
Salicylic acid: Another hydroxybenzoic acid with well-known anti-inflammatory properties but different structural features.
Gentisic acid: A hydroxybenzoic acid with antioxidant properties but different substitution patterns on the aromatic ring.
The unique combination of the hydroxyl group, amide linkage, and benzoic acid moiety in 2-(3-Hydroxy-2-naphthamido)benzoic acid makes it a versatile compound with diverse applications and potential for further research.
Propriétés
Numéro CAS |
95731-13-8 |
|---|---|
Formule moléculaire |
C18H13NO4 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H13NO4/c20-16-10-12-6-2-1-5-11(12)9-14(16)17(21)19-15-8-4-3-7-13(15)18(22)23/h1-10,20H,(H,19,21)(H,22,23) |
Clé InChI |
TXVFVWJJCLNGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
